![molecular formula C4H2BrFO2S2 B1446650 5-Bromothiophene-2-sulfonyl fluoride CAS No. 108158-00-5](/img/structure/B1446650.png)
5-Bromothiophene-2-sulfonyl fluoride
Overview
Description
5-Bromothiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H2BrFO2S2 . It has a molecular weight of 246.1 and is used in various chemical reactions .
Synthesis Analysis
5-Bromothiophene-2-sulfonyl fluoride can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran .Molecular Structure Analysis
The molecular structure of 5-Bromothiophene-2-sulfonyl fluoride consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a sulfonyl fluoride group and at the 5-position with a bromine atom .Chemical Reactions Analysis
5-Bromothiophene-2-sulfonyl fluoride can participate in various chemical reactions. For instance, it can be used to synthesize 5-arylthiophene-2-sulfonylacetamide derivatives . It can also be used in the preparation of various 5-arylthiophene-2-sulfonamides .Physical And Chemical Properties Analysis
5-Bromothiophene-2-sulfonyl fluoride is a solid compound that should be stored at temperatures between 2 and 8 degrees Celsius for optimal stability .Scientific Research Applications
Organic Synthesis
5-Bromothiophene-2-sulfonyl fluoride: is a valuable reagent in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura coupling reactions . This process is essential for forming carbon-carbon bonds, a fundamental step in synthesizing pharmaceuticals, agrochemicals, and organic materials.
Pharmaceutical Development
In drug discovery, 5-Bromothiophene-2-sulfonyl fluoride serves as a precursor for synthesizing various sulfonyl derivatives . These derivatives are crucial for developing new medications, as they often exhibit potent biological activity and can lead to the discovery of novel therapeutic agents.
Material Science
This compound plays a role in the development of new materials. Its incorporation into polymers and small molecules can lead to advancements in material properties, such as increased stability or novel functionalities .
Analytical Chemistry
5-Bromothiophene-2-sulfonyl fluoride: is used in analytical chemistry to synthesize standards and reagents. These are essential for developing analytical methods that help in the identification and quantification of various chemical entities .
Environmental Science
In environmental science, derivatives of 5-Bromothiophene-2-sulfonyl fluoride may be used to study degradation processes and the environmental fate of sulfur-containing organic compounds .
Biochemistry
The compound is utilized in biochemistry for the synthesis of sulfonyl fluorides, which are used as probes to study enzyme binding sites and assess functionally important protein residues . These studies can provide insights into enzyme mechanisms and aid in the design of inhibitors.
Mechanism of Action
Target of Action
5-Bromothiophene-2-sulfonyl fluoride is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, and 5-Bromothiophene-2-sulfonyl fluoride serves as a key reagent . The primary targets of this compound are the organoboron reagents involved in the reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium . 5-Bromothiophene-2-sulfonyl fluoride plays a crucial role in these processes .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a critical biochemical pathway in which 5-Bromothiophene-2-sulfonyl fluoride is involved . This reaction is widely applied in various fields due to its mild and functional group tolerant reaction conditions . The success of this reaction is largely attributed to the stability and environmental benignity of the organoboron reagents .
Result of Action
The primary result of the action of 5-Bromothiophene-2-sulfonyl fluoride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a cornerstone in the field of organic chemistry, enabling the synthesis of a wide range of complex organic compounds .
Safety and Hazards
properties
IUPAC Name |
5-bromothiophene-2-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLKSNCDWSSCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108158-00-5 | |
Record name | 5-Bromothiophene-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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